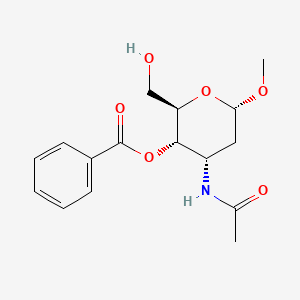
N-(4-Bromo-3,5-dimethylphenyl)-N-(phenylmethyl)-benZenemethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanamine, N-(4-bromo-3,5-dimethylphenyl)-N-(phenylmethyl)- is an organic compound that belongs to the class of benzenemethanamines. These compounds are characterized by the presence of a benzenemethanamine core with various substituents. The specific structure of this compound includes a bromine atom and two methyl groups on the phenyl ring, as well as a phenylmethyl group attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-(4-bromo-3,5-dimethylphenyl)-N-(phenylmethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3,5-dimethylbenzaldehyde and benzenemethanamine.
Condensation Reaction: The aldehyde group of 4-bromo-3,5-dimethylbenzaldehyde reacts with benzenemethanamine in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanamine, N-(4-bromo-3,5-dimethylphenyl)-N-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can further modify the compound, potentially removing the bromine atom or reducing other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanone derivatives, while substitution reactions can produce a variety of substituted benzenemethanamines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a ligand in biochemical studies or as a building block for biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering protein conformation, or affecting signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenemethanamine, N-(4-chloro-3,5-dimethylphenyl)-N-(phenylmethyl)-
- Benzenemethanamine, N-(4-fluoro-3,5-dimethylphenyl)-N-(phenylmethyl)-
- Benzenemethanamine, N-(4-iodo-3,5-dimethylphenyl)-N-(phenylmethyl)-
Uniqueness
The uniqueness of Benzenemethanamine, N-(4-bromo-3,5-dimethylphenyl)-N-(phenylmethyl)- lies in its specific substituents, which can influence its reactivity, biological activity, and physical properties. The presence of the bromine atom, in particular, can affect its behavior in chemical reactions and its interactions with biological targets.
Propiedades
Fórmula molecular |
C22H22BrN |
|---|---|
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
N,N-dibenzyl-4-bromo-3,5-dimethylaniline |
InChI |
InChI=1S/C22H22BrN/c1-17-13-21(14-18(2)22(17)23)24(15-19-9-5-3-6-10-19)16-20-11-7-4-8-12-20/h3-14H,15-16H2,1-2H3 |
Clave InChI |
FXKKKWQBBRHIFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Br)C)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



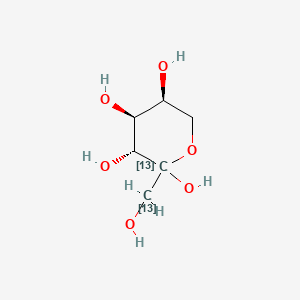
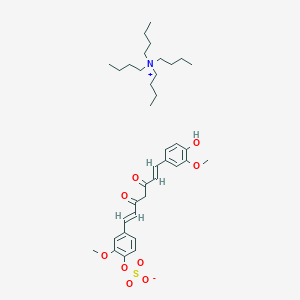
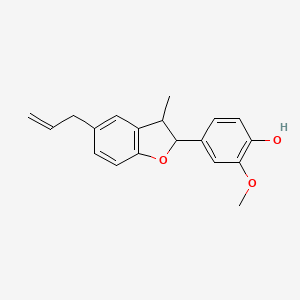
![[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate](/img/structure/B13843498.png)
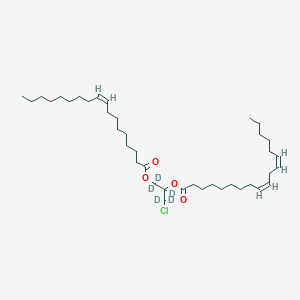
![(2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6](/img/structure/B13843504.png)

![5-amino-1-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13843515.png)
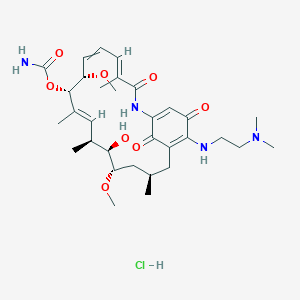
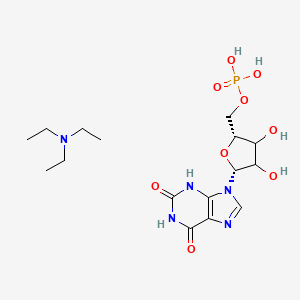
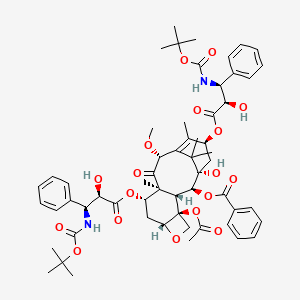
![Tert-butyl 2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate](/img/structure/B13843546.png)
